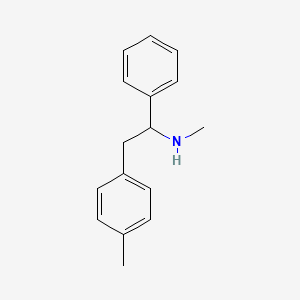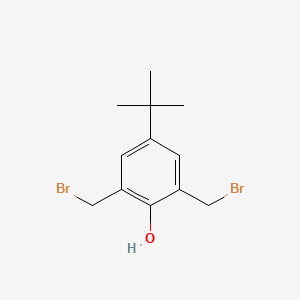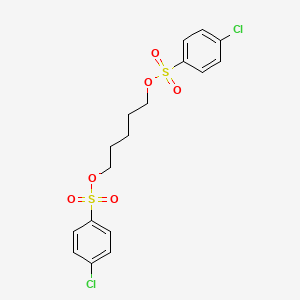
1,3-Dioxolane, 2-(2-methylpropyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 2-(2-methylpropyl): is a heterocyclic organic compound with the molecular formula C₈H₁₆O₂. It is a derivative of 1,3-dioxolane, where one of the hydrogen atoms is replaced by a 2-methylpropyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane, 2-(2-methylpropyl) can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the following steps:
Reactants: Carbonyl compound (e.g., aldehyde or ketone) and 1,2-ethanediol.
Catalyst: Brönsted acid (e.g., toluenesulfonic acid) or Lewis acid (e.g., zirconium tetrachloride).
Reaction Conditions: Refluxing in toluene with continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods: In industrial settings, the production of 1,3-dioxolane, 2-(2-methylpropyl) follows similar principles but on a larger scale. The use of continuous reactors and efficient water removal techniques ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions: 1,3-Dioxolane, 2-(2-methylpropyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1,3-Dioxolane, 2-(2-methylpropyl) has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-dioxolane, 2-(2-methylpropyl) involves its ability to form stable cyclic acetals and ketals. This stability allows it to protect carbonyl groups during chemical transformations. The compound interacts with molecular targets through acetalization or ketalization, forming stable intermediates that prevent unwanted side reactions .
類似化合物との比較
1,3-Dioxolane: The parent compound without the 2-methylpropyl group.
1,3-Dioxane: A six-membered ring analog of 1,3-dioxolane.
2-Methyl-2-(2-methylpropyl)-1,3-dioxolane: A structural isomer with a different substitution pattern
Uniqueness: 1,3-Dioxolane, 2-(2-methylpropyl) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective protection of carbonyl groups and stability under various reaction conditions.
特性
CAS番号 |
6135-52-0 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
2-(2-methylpropyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-6(2)5-7-8-3-4-9-7/h6-7H,3-5H2,1-2H3 |
InChIキー |
NLSSIIZCHYEPNV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1OCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)

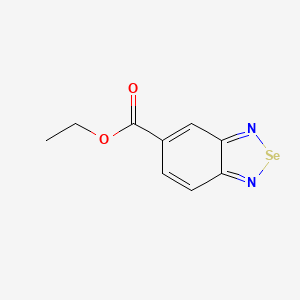

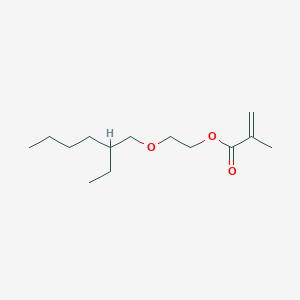
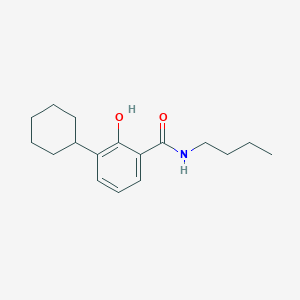

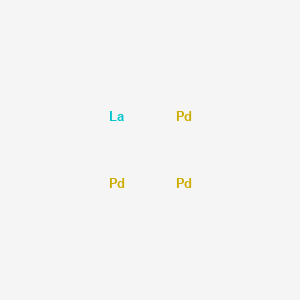
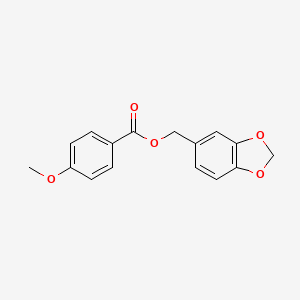
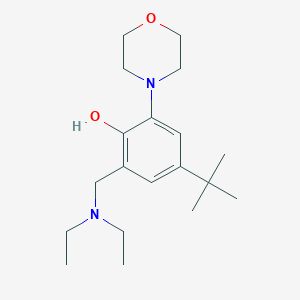
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
